molecular formula C8H9ClINO B6292946 5-Chloro-4-iodo-2-isopropoxypyridine CAS No. 2404734-21-8

5-Chloro-4-iodo-2-isopropoxypyridine

Cat. No.: B6292946
CAS No.: 2404734-21-8
M. Wt: 297.52 g/mol
InChI Key: BONHCZDGAPAPMM-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-2-isopropoxypyridine is a chemical compound with the molecular formula C8H9ClINO and a molecular weight of 297.52 g/mol It is a pyridine derivative, characterized by the presence of chlorine, iodine, and isopropoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodo-2-isopropoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the iodination of 5-chloro-2-isopropoxypyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters and minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-iodo-2-isopropoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodo-2-isopropoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the isopropoxy group allows the compound to form specific interactions with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-iodo-2-isopropoxypyridine is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-chloro-4-iodo-2-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClINO/c1-5(2)12-8-3-7(10)6(9)4-11-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONHCZDGAPAPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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